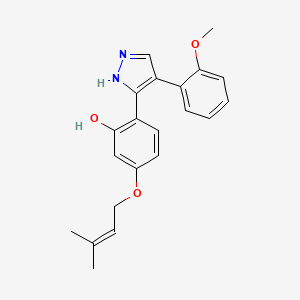

![molecular formula C18H14N2O2S B2693782 2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione CAS No. 866811-64-5](/img/structure/B2693782.png)

2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

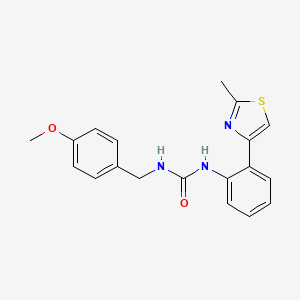

The compound “2-(2-Methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains several functional groups and rings, including a methoxyphenyl group, a chromeno[2,3-d]pyrimidine ring, and a thione group . These groups are common in many biologically active compounds and could potentially contribute to various chemical and biological properties.

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multicomponent reactions involving Knoevenagel condensation, Michael addition, and intramolecular cyclocondensation . The synthesis of related pyrimidine-thiones often involves the reaction of 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups and rings. Computational tools such as Density Functional Theory (DFT) can be used to predict the molecular and electronic behavior of similar compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For instance, the thione group could potentially undergo reactions with nucleophiles or electrophiles .Wissenschaftliche Forschungsanwendungen

Antitumor and Anticancer Properties

The pyridopyrimidine scaffold has demonstrated promising antitumor effects. For instance, piritrexim , a derivative of this compound, inhibits dihydrofolate reductase (DHFR) and exhibits good antitumor activity against carcinosarcoma in rats . Additionally, other pyridopyrimidine derivatives have been investigated for their cytotoxicity against various cancer cell lines, including A549, PC-3, MCF-7, and HepG2 .

PARP-1 Inhibition

Poly (ADP-ribose) polymerases-1 (PARP-1) play a crucial role in DNA repair. PARP-1 inhibitors, including pyridopyrimidine-based compounds, have been explored as potentiators in combination with DNA-damaging cytotoxic agents. These inhibitors compromise cancer cell DNA repair mechanisms, leading to genomic dysfunction and cell death .

Neuroprotective and Anti-Inflammatory Properties

Triazole-pyrimidine hybrid compounds, which incorporate the pyridopyrimidine moiety, exhibit promising neuroprotective and anti-inflammatory effects. These compounds could hold potential for therapeutic interventions related to neurological disorders .

Kinase Inhibition

Certain pyridopyrimidine derivatives act as kinase inhibitors. For example, palbociclib , developed by Pfizer, is a kinase inhibitor used in breast cancer treatment. Another compound, dilmapimod , shows potential activity against rheumatoid arthritis .

Cardiovascular Applications

Pyridopyrimidines may impact cardiovascular health. Further studies are needed to elucidate their effects on cardiac function, vasodilation, and other cardiovascular parameters.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O2S/c1-21-15-9-5-3-7-12(15)16-19-17-13(18(23)20-16)10-11-6-2-4-8-14(11)22-17/h2-9H,10H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXZUZVCSVGVCPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=S)C3=C(N2)OC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2693700.png)

![8-[Benzyl(methyl)amino]-3-methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]purine-2,6-dione](/img/structure/B2693703.png)

![4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2693704.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-phenyltriazole-4-carboxamide;hydrochloride](/img/structure/B2693706.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2693712.png)

![(E)-1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-thiophen-2-ylprop-2-en-1-one](/img/structure/B2693715.png)

![Ethyl 4-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2693718.png)

![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)